molecular formula C10H8ClNO B1358425 6-Chloro-4-methoxyquinoline CAS No. 676262-10-5

6-Chloro-4-methoxyquinoline

Cat. No.: B1358425
CAS No.: 676262-10-5
M. Wt: 193.63 g/mol
InChI Key: UMCWMAIKLWFHTO-UHFFFAOYSA-N
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Description

6-Chloro-4-methoxyquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H8ClNO It is a derivative of quinoline, characterized by the presence of a chlorine atom at the 6th position and a methoxy group at the 4th position on the quinoline ring

Safety and Hazards

6-Chloro-4-methoxyquinoline may cause skin irritation and serious eye irritation . Precautionary measures include washing hands thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding formation of dust and aerosols .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methoxyquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a typical synthetic route might involve the reaction of 2-chloroaniline with methoxyacetaldehyde in the presence of a catalyst to form the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 6-Chloro-4-methoxyquinoline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or interfering with cellular processes. For example, quinoline derivatives are known to inhibit DNA synthesis in certain microorganisms, leading to their antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-methylquinoline
  • 4-Hydroxy-6-methoxyquinoline
  • 4-Bromoquinoline

Comparison

6-Chloro-4-methoxyquinoline is unique due to the specific positioning of the chlorine and methoxy groups on the quinoline ring. This structural arrangement can influence its reactivity and biological activity compared to other similar compounds. For instance, the presence of a methoxy group at the 4th position can enhance its solubility and potentially its bioavailability .

Properties

IUPAC Name

6-chloro-4-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-10-4-5-12-9-3-2-7(11)6-8(9)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCWMAIKLWFHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(C=CC2=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624411
Record name 6-Chloro-4-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676262-10-5
Record name 6-Chloro-4-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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